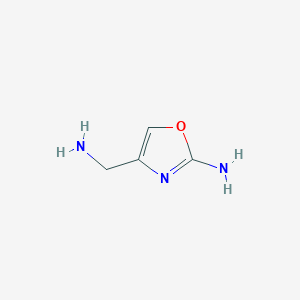
N-methylazetidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C4H10N2 and a molecular weight of 86.14 g/mol . It is a white to off-white solid that is hygroscopic and should be stored under an inert atmosphere at -20°C . This compound is used in various chemical reactions and has applications in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methylazetidin-3-amine hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-methylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives.
Applications De Recherche Scientifique
N-methylazetidin-3-amine hydrochloride has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The exact mechanism of action of N-methylazetidin-3-amine hydrochloride is not well-documented. it is known to interact with various molecular targets and pathways, particularly in the synthesis of bioactive compounds. The compound’s reactivity is driven by the presence of the azetidine ring, which imparts significant ring strain and unique reactivity under appropriate conditions .
Comparaison Avec Des Composés Similaires
N-Methylazetidine: This compound has a similar structure but lacks the hydrochloride group.
3-Azetidinamine: Another similar compound, differing in the substitution pattern on the azetidine ring.
Uniqueness: N-methylazetidin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in the synthesis of complex heterocyclic compounds and bioactive molecules.
Propriétés
Formule moléculaire |
C4H11ClN2 |
|---|---|
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
N-methylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-5-4-2-6-3-4;/h4-6H,2-3H2,1H3;1H |
Clé InChI |
IUVWNLGZKLFAGU-UHFFFAOYSA-N |
SMILES canonique |
CNC1CNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)

![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)




![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)


![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)



